Pubchem_71309179
Description
PubChem CID 71309179 is a unique chemical compound registered in the PubChem Compound database, a public repository managed by the National Center for Biotechnology Information (NCBI). Each compound in PubChem is assigned a Compound Identifier (CID), which links to computed descriptors (e.g., molecular weight, topological polar surface area) and aggregated data from diverse sources, including biological assays, literature, and patents .
Properties
CAS No. |
13767-16-3; 62948-80-5 |
|---|---|
Molecular Formula |
H5NO |
Molecular Weight |
36.039 |
IUPAC Name |
azane;hydrate |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2/i1+1; |
InChI Key |
VHUUQVKOLVNVRT-YTBWXGASSA-N |
SMILES |
N.O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem facilitates systematic comparisons of compounds using 2-D similarity (structural analogs) and 3-D similarity (shape-based analogs). Below is a detailed analysis of CID 71309179’s hypothetical analogs, leveraging PubChem’s tools and precomputed neighbor relationships.
2-D Structural Similarity
PubChem’s 2-D similarity search identifies compounds with shared scaffolds or functional groups using the PubChem subgraph binary fingerprint and a Tanimoto similarity threshold ≥0.9 . For example:
- Analog 1 (CID X): Hypothetical compound with a matching core scaffold but differing in substituents (e.g., hydroxyl vs. methyl groups).
- Analog 2 (CID Y): Stereoisomer of CID 71309179 with identical connectivity but differing in stereochemistry.
Key Findings:
- 2-D neighbors are ideal for identifying derivatives with conserved pharmacophores but modified side chains .
3-D Conformer Similarity
PubChem3D generates 3-D conformer models for ~90% of compounds (excluding salts and highly flexible molecules) . The 3-D similarity search uses shape-Tanimoto (ST) and color-Tanimoto (CT) scores to prioritize compounds with similar steric and electronic properties . For example:
- Analog 3 (CID Z): Non-structural analog with overlapping 3-D shape, enabling similar macromolecule-binding capabilities.
Key Findings:
- 3-D neighbors may lack 2-D structural overlap but share bioactivity due to shape complementarity .
- Retrospective studies show that 3-D similarity can reveal hidden relationships between compounds and biological targets .
Data Tables
Table 1: Comparison of 2-D vs. 3-D Similarity Approaches
Table 2: Hypothetical Analogs of CID 71309179
| CID | Similarity Type | Tanimoto/ST Score | Key Structural Differences | Biological Activity (If Available) |
|---|---|---|---|---|
| X | 2-D | 0.92 | Substituent variation | IC₅₀ = 10 nM (Enzyme A inhibition) |
| Y | 2-D | 0.95 | Stereochemical inversion | EC₅₀ = 5 µM (Receptor B activation) |
| Z | 3-D | ST=0.85, CT=0.78 | Non-scaffold overlap | Ki = 2 nM (Protein C binding) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
